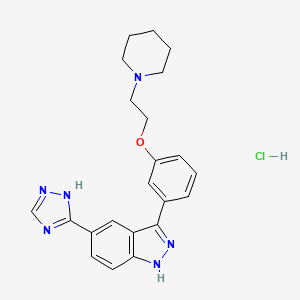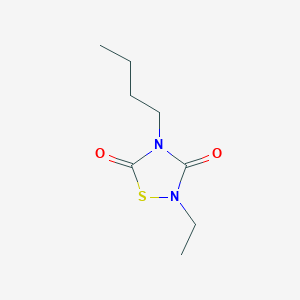![molecular formula C11H5F6N3OS B2653803 N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide CAS No. 252949-83-0](/img/structure/B2653803.png)
N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. The presence of trifluoromethyl groups and a thiadiazole ring imparts distinct characteristics that make it valuable for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with thiadiazole-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is usually heated to promote the reaction, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form, such as a thiadiazoline.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The thiadiazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound shares the trifluoromethyl groups and has similar applications in catalysis and organic synthesis.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Another compound with trifluoromethyl groups, used in the synthesis of various derivatives.
Uniqueness
N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide is unique due to the presence of both the thiadiazole ring and the trifluoromethyl groups, which impart distinct chemical and physical properties. This combination makes it particularly valuable for research in multiple fields .
Propriétés
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]thiadiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F6N3OS/c12-10(13,14)5-1-6(11(15,16)17)3-7(2-5)18-9(21)8-4-22-20-19-8/h1-4H,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNMSOXMMMMSNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=O)C2=CSN=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F6N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(1-propyl-1H-benzo[d]imidazol-2-yl)propyl)benzamide hydrochloride](/img/structure/B2653723.png)

![N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-cyclopentylethanediamide](/img/structure/B2653728.png)

![N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2653731.png)
![5,7-dimethyl-3-[(1E)-{[({[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}methanimidoyl)amino]imino}methyl]-4H-chromen-4-one hydrobromide](/img/structure/B2653732.png)
![N-(3-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2653733.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2653735.png)


![4-(Phenylsulfanyl)-5-[(phenylsulfanyl)methyl]-2-pyrimidinamine](/img/structure/B2653740.png)

